ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE
Overview
Description
ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE is a complex organic compound with the molecular formula C8H11N5O5 . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE typically involves the cyclization of aryl ketones and benzylamines under oxidative conditions . One efficient method is the electrochemical oxidative tandem cyclization, which provides high yields under metal- and oxidant-free conditions . Another approach involves the use of ammonium acetate and urotropine in the presence of 1,2-diketones .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves heating a mixture of the necessary reactants under solvent-free conditions, which not only speeds up the reaction but also reduces the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of catalytic HBr and DMSO.
Reduction: Commonly performed using hydrogenation techniques.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s imidazole ring plays a crucial role in its binding affinity and specificity . The pathways involved often include inhibition of enzyme activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trisubstituted Imidazoles: These compounds share a similar core structure but differ in their substitution patterns.
1,4,5-Trisubstituted Imidazoles: Similar in structure but with different functional groups attached.
Uniqueness
ETHYL 2-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-3-17-7(14)4(2)13-6-5(11-9(13)16)10-8(15)12-6/h4-6H,3H2,1-2H3,(H,11,16)(H2,10,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJGOKBWSFHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C2C(NC(=O)N2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.